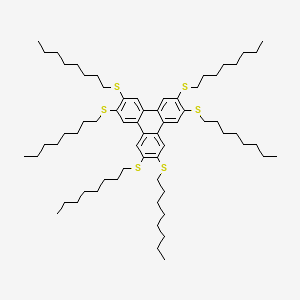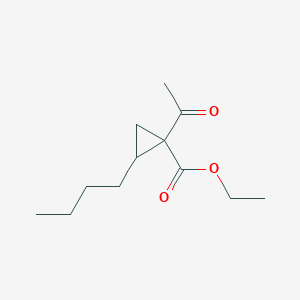
Ethyl 1-acetyl-2-butylcyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-acetyl-2-butylcyclopropane-1-carboxylate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in various industries, including perfumery and flavoring. This particular compound features a cyclopropane ring, which is a three-membered carbon ring, making it a unique structure in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-acetyl-2-butylcyclopropane-1-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
Carboxylic Acid+EthanolAcid CatalystEthyl Ester+Water
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-acetyl-2-butylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Hydrolysis: Breaking down into the corresponding carboxylic acid and ethanol in the presence of water and an acid or base.
Reduction: Conversion to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: Reactions with nucleophiles to replace the ester group with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Alcohol.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 1-acetyl-2-butylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.
Mécanisme D'action
The mechanism of action of ethyl 1-acetyl-2-butylcyclopropane-1-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical pathways. The cyclopropane ring may also interact with enzymes, affecting their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavoring and perfumery.
Cyclopropane derivatives: Compounds with a cyclopropane ring, known for their unique reactivity.
Uniqueness
Ethyl 1-acetyl-2-butylcyclopropane-1-carboxylate is unique due to its combination of a cyclopropane ring and an ester functional group. This structure imparts distinct chemical properties, making it valuable in various applications, from synthetic chemistry to industrial uses.
Propriétés
Numéro CAS |
90284-95-0 |
|---|---|
Formule moléculaire |
C12H20O3 |
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
ethyl 1-acetyl-2-butylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-4-6-7-10-8-12(10,9(3)13)11(14)15-5-2/h10H,4-8H2,1-3H3 |
Clé InChI |
NUMUDFLOIALOEN-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CC1(C(=O)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Pyrrolidinedione, 1-[2-(2-thienyl)ethyl]-](/img/structure/B14348973.png)
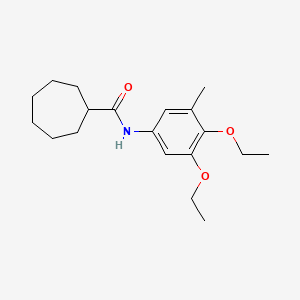
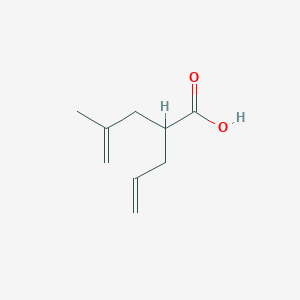
![Benzoic acid, 2-[[(phenylamino)thioxomethyl]amino]-, methyl ester](/img/structure/B14348984.png)
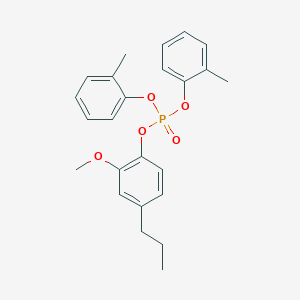

![Methyl 2-{(E)-[(4-methylphenyl)imino]methyl}benzoate](/img/structure/B14349004.png)

![4-({2-tert-Butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy}carbonyl)benzoate](/img/structure/B14349010.png)
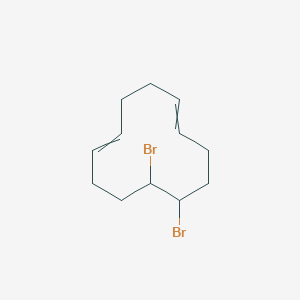

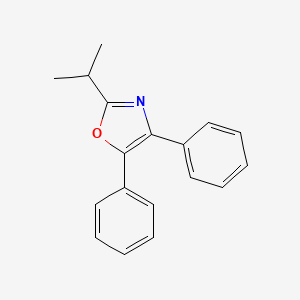
![[2-(4-Bromophenoxy)ethyl]propanedioic acid](/img/structure/B14349040.png)
